1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride
Description
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride is a bicyclic organic compound characterized by a fused isoquinoline core with a methano bridge (CH₂) spanning positions 1 and 2. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical and synthetic chemistry.
Key structural features include:
- Methano bridge: Introduces rigidity and influences stereochemistry.
- Tetrahydroisoquinoline backbone: Common to alkaloids and bioactive molecules.
- Hydrochloride salt: Improves crystallinity and bioavailability.
Properties
IUPAC Name |
9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)7-5-10(9)11-6-7;/h1-4,7,10-11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWYBDYVLCCQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111635-04-2 | |
| Record name | 9-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride typically involves multicomponent reactions. One common method includes the use of phenylethylamine and dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures to yield the desired product . Another approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
Industrial production methods for this compound often utilize environmentally friendly and sustainable synthetic methodologies. Multicomponent reactions (MCRs) are favored due to their ability to improve atom economy, selectivity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles and can be facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Transition metal catalysts, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives .
Scientific Research Applications
Neuroprotective Effects
The compound is known for its neuroprotective properties, particularly against neurotoxins such as MPTP and rotenone. Research indicates that 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative of the compound) can mitigate the behavioral syndromes associated with these neurotoxins. It has been shown to restore altered dopamine metabolism and exhibits potential in treating conditions like Parkinson's disease and other neurodegenerative disorders .
Anti-addictive Properties
Studies have highlighted the anti-addictive effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline in animal models. Specifically, it has been observed to reduce cocaine self-administration behaviors in rats, suggesting its potential as a therapeutic agent for addiction treatment .
Antimicrobial Properties
Recent investigations into the antibacterial properties of 1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results against several pathogenic bacterial strains. For instance, compounds derived from this scaffold have demonstrated effectiveness against Staphylococcus epidermidis and Klebsiella pneumoniae, indicating their potential use as novel antibacterial agents .
Structural-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 1,2,3,4-tetrahydroisoquinoline derivatives has been crucial in optimizing their biological activities. Researchers have synthesized various analogs and evaluated their pharmacological profiles to identify key structural features that enhance efficacy against specific targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antkiewicz-Michaluk et al. (2003) | Neuroprotection | Demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline inhibits calcium influx and protects against MPTP-induced bradykinesia in rodents. |
| Wąsik et al. (2019) | Pain Management | Showed that acute treatment with 1-methyl-1,2,3,4-tetrahydroisoquinoline alleviates diabetic neuropathic pain by restoring serotonin and dopamine levels. |
| PMC8696937 | Antibacterial Activity | Evaluated the antibacterial efficacy of synthesized tetrahydroisoquinoline derivatives against multiple bacterial strains with significant results. |
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to stimulate dopamine release, which results in the competitive inhibition of the binding of certain ligands to dopamine receptors . This interaction is crucial for its potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
- The methano bridge in the target compound distinguishes it from non-bridged analogs like 6-methyl-1,2,3,4-tetrahydroquinoline.
- Hydroxyl substitutions in analogs (e.g., 4,6- or 4,8-dihydroxy derivatives) increase polarity, lowering logP values compared to the methyl-substituted methanoisoquinoline (XlogP: 1.8) .
Pharmacological and Toxicological Profiles
Hazard Profiles
Key Observations :
- Methano-bridged compounds may exhibit distinct toxicity profiles due to structural rigidity.
- Hydrochloride salts generally improve safety profiles by reducing volatility .
Biological Activity
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride (THIQ) is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of THIQ, supported by research findings, case studies, and data tables to provide a comprehensive overview.
IUPAC Name: this compound
Molecular Formula: C10H12ClN
Molecular Weight: 185.66 g/mol
THIQ exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with dopamine receptors and may influence pathways related to neuroprotection and cognition. The compound's structure allows it to penetrate the blood-brain barrier effectively.
Antioxidant Activity
Research indicates that THIQ possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types. A study demonstrated that THIQ treatment led to a marked decrease in markers of oxidative damage in neuronal cells.
Neuroprotective Effects
THIQ has shown potential neuroprotective effects in models of neurodegenerative diseases. In vitro studies revealed that THIQ could protect neurons from apoptosis induced by toxic agents such as glutamate and hydrogen peroxide.
Antidepressant-like Effects
In animal models, THIQ exhibited antidepressant-like behavior. Behavioral tests such as the forced swim test and tail suspension test indicated reduced immobility times in treated animals compared to controls. This suggests a possible interaction with serotonergic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of THIQ:
-
Case Study on Neuroprotection:
- Objective: Evaluate the neuroprotective effects of THIQ in a rat model of Parkinson's disease.
- Findings: THIQ administration resulted in improved motor function and reduced dopaminergic neuron loss compared to untreated controls.
- Conclusion: THIQ may be a candidate for further development in treating Parkinson's disease.
-
Case Study on Antidepressant Activity:
- Objective: Assess the antidepressant properties of THIQ using behavioral assays.
- Findings: Mice treated with THIQ showed significant reductions in depressive-like behaviors.
- Conclusion: The results suggest that THIQ could be explored as a novel antidepressant agent.
Data Table: Biological Activities of THIQ
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the molecular structure and purity of 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to resolve proton environments and carbon骨架. For example, aromatic protons in the isoquinoline core typically appear between δ 6.5–7.5 ppm, while aliphatic hydrogens in the tetrahydro ring resonate at δ 2.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 215.68 for C10H14ClNO2·HCl) .
- Elemental Analysis : Verify composition (C, H, N, Cl) within ±0.4% of theoretical values .
- HPLC-UV : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
Q. What synthetic routes are employed to prepare this compound?
- Methodological Answer :
- Bischler-Napieralski Reaction : Cyclize β-phenethylamide precursors (e.g., 3,4-dimethoxyphenethylamine) with POCl3 to form the isoquinoline core, followed by hydrogenation to reduce the heterocyclic ring .
- Hydrochlorination : Treat the free base with HCl gas in anhydrous ether to yield the hydrochloride salt .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted intermediates .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., oxidation at hydroxyl groups) .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor planar transition states, reducing stereoselectivity, while non-polar solvents (e.g., toluene) enhance diastereomeric control .
- Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (>90%) in tetrahydro ring formation .
- Temperature Control : Lower temperatures (–10°C) slow reaction kinetics, favoring thermodynamically stable stereoisomers .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., α2-adrenergic receptors) to model binding poses. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with the aromatic ring .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and free energy (MM-PBSA calculations) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to design analogs with enhanced affinity .
Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral administration in rodent models. Low bioavailability may explain reduced in vivo efficacy despite strong in vitro activity .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of hydroxyl groups) that alter activity .
- Tissue Distribution Studies : Employ radiolabeled (14C) compound with autoradiography to assess penetration into target tissues (e.g., brain) .
Q. What strategies enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Deuteration : Replace hydrogen atoms at metabolically labile positions (e.g., benzylic hydrogens) with deuterium to slow CYP450-mediated oxidation .
- Steric Shielding : Introduce methyl groups ortho to hydroxyl moieties to block glucuronidation .
- Prodrug Design : Mask hydroxyl groups as acetylated or phosphorylated prodrugs to improve plasma stability, with enzymatic cleavage at target sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assay Conditions : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability from assay protocols .
- Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to confirm selectivity .
- Collaborative Validation : Share samples with independent labs for blinded replication studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
